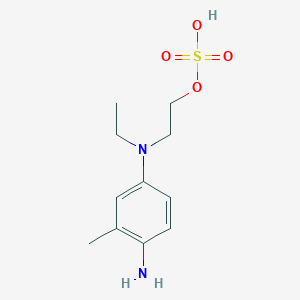

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate

Description

2-(4-Amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is a sulfated aromatic amine derivative with the molecular formula C₁₂H₂₁N₃O₅S and a molecular weight of 319.38 g/mol. Structurally, it features a central 4-amino-N-ethyl-3-methylaniline group linked to an ethyl hydrogen sulfate moiety. This compound is primarily recognized as a key intermediate in photographic developing agents, particularly in the ECN-2 process for color motion picture films . Its sulfate ester group enhances solubility and stability in aqueous developer solutions, enabling efficient electron transfer during the reduction of silver halides .

Properties

Molecular Formula |

C11H18N2O4S |

|---|---|

Molecular Weight |

274.34 g/mol |

IUPAC Name |

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate |

InChI |

InChI=1S/C11H18N2O4S/c1-3-13(6-7-17-18(14,15)16)10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3,(H,14,15,16) |

InChI Key |

GTOOAPLRWMOITA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOS(=O)(=O)O)C1=CC(=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Pathway

| Step | Reaction Conditions | Yield |

|---|---|---|

| Nitrosation | Isopropyl nitrite in isopropanol at 2°C | 93% |

| Reduction | Palladium catalyst in ethanol at 40-45°C | 91% |

| Sulfation | Sulfuric acid addition at 45-50°C | - |

Chemical Properties and Applications

This compound and related compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in chemical synthesis. The presence of the hydrogen sulfate group can affect the compound's solubility and reactivity, making it suitable for various chemical transformations.

Chemical Data Table

Chemical Reactions Analysis

Oxidation Reactions

CD-3 undergoes oxidation primarily at its aromatic amine group, forming quinonediimine intermediates. These intermediates are pivotal in photographic development processes.

-

Reagents : Potassium permanganate (), hydrogen peroxide (), or ferric chloride () in acidic or alkaline media.

-

Conditions : Optimal pH ranges from 9–11 for efficient electron transfer .

-

Products :

-

Primary : Quinonediimine derivatives (e.g., 2-(4-imino-N-ethyl-3-methylcyclohexa-2,5-dien-1-ylideneamino)ethyl hydrogen sulfate).

-

Byproducts : Sulfate ions () and water.

-

Mechanism :

This reaction is coupled with the reduction of silver halides () to metallic silver () in photographic films, forming latent image nuclei .

Reduction Reactions

Reductive pathways are less common but occur under specific conditions, targeting the sulfate ester group or aromatic ring.

-

Reagents : Sodium borohydride () or catalytic hydrogenation ().

-

Conditions : Neutral to slightly alkaline pH (7–9) at 25–50°C.

-

Products :

Coupling Reactions

CD-3 acts as a nucleophile in coupling reactions with electrophilic agents, forming azo dyes or polymeric chains.

-

Reagents : Diazonium salts (e.g., benzene diazonium chloride) .

-

Conditions : pH 4–6, temperatures below 10°C to stabilize diazonium intermediates .

-

Products :

Hydrolysis Reactions

The sulfate ester group hydrolyzes under acidic or alkaline conditions, yielding ethanolamine derivatives.

-

Conditions :

-

Products :

Photochemical Reactivity

In photographic systems, CD-3 reduces silver halide () to metallic silver while being oxidized itself:

Kinetic Parameters :

Stability and Side Reactions

-

Thermal Degradation : Above 100°C, CD-3 decomposes into sulfonic acid derivatives and ethylene gas .

-

Light Sensitivity : Prolonged UV exposure causes dimerization via C–N bond formation .

This compound’s reactivity is harnessed in both industrial and laboratory settings, particularly in imaging technologies where its redox activity enables high-fidelity color reproduction .

Scientific Research Applications

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The sulfate group can enhance the solubility and bioavailability of the compound, facilitating its transport within biological systems.

Comparison with Similar Compounds

N-[2-(4-Amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide Sulfate (CD-3)

CAS No.: 161061-60-5 Molecular Formula: C₁₂H₂₄N₃O₇S₂ Molecular Weight: 394.47 g/mol Key Features:

Research Findings :

2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate

CAS No.: 2494-89-5 Molecular Formula: C₈H₁₁NO₆S₂ Molecular Weight: 281.31 g/mol Key Features:

- Contains a sulfonyl (-SO₂-) group instead of the ethyl hydrogen sulfate linkage.

- High purity specifications: Amino value >96%, ester value >93% .

Comparison with Target Compound :

Ethyl Hydrogen Sulfate

CAS No.: 540-82-9 Molecular Formula: C₂H₆O₄S Molecular Weight: 126.13 g/mol Key Features:

- Simplest sulfate ester, lacking aromatic or amine functionalities.

Research Insights :

Ethyl 2-(4-Methyl-3-nitroanilino)-2-oxoacetate

CAS No.: 24439-47-2 Molecular Formula: C₁₁H₁₂N₂O₅ Molecular Weight: 252.23 g/mol Key Features:

- Nitro and oxoacetate substituents on the aniline ring.

Comparison with Target Compound :

- The nitro group introduces strong electron-withdrawing effects, reducing nucleophilic reactivity compared to the amino group in the target compound .

Key Research Findings and Industrial Relevance

- Photographic Efficiency : The target compound and CD-3 are critical in achieving high color fidelity in films. CD-3’s sulfonamide-sulfate structure enhances developer longevity, reducing replenishment costs by 20–30% in industrial processes .

- Synthetic Versatility : The sulfonyl variant (CAS 2494-89-5) is favored in electrophilic aromatic substitutions due to its high purity and reactivity, enabling >90% yields in sulfonation reactions .

- Stability-Solubility Trade-offs : Ethyl hydrogen sulfate’s rapid hydrolysis limits its utility in aqueous systems, whereas the target compound’s aromatic amine group stabilizes the sulfate ester, making it suitable for alkaline developers .

Biological Activity

2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate, also known as N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide; sulfuric acid, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉N₃O₂S. The compound features an amino group and a methanesulfonamide moiety, which contribute to its biological interactions. The presence of these functional groups suggests a potential for significant biological activity, particularly in pain and inflammation pathways .

Research indicates that the compound may exhibit anti-inflammatory and analgesic properties. Its structure allows it to interact with various biological targets involved in these processes. The amino group enhances binding affinity to specific receptors or enzymes, which may mediate its effects on pain pathways .

Interaction with Biological Targets

Studies have shown that this compound can interact with proteins involved in inflammatory processes. These interactions are crucial for understanding its mechanism of action and how it influences biological pathways related to pain and inflammation .

Biological Assays and Case Studies

Several biochemical assays have been conducted to evaluate the biological activity of this compound. Notable findings include:

- Enzyme-Catalyzed Reactions : The compound acts as a substrate in various enzyme-catalyzed reactions, indicating its role in metabolic processes .

- Color Developing Agent : It has been utilized as a color developing agent in imaging techniques, suggesting interactions with biological molecules that influence dye formation and stability .

Table: Summary of Biological Activity Assays

| Assay Type | Findings |

|---|---|

| Anti-inflammatory assays | Demonstrated potential analgesic effects through receptor interactions |

| Enzyme interaction studies | Acts as a substrate in various enzyme-catalyzed reactions |

| Imaging techniques | Influences dye formation and stability in biochemical assays |

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound shows unique features that enhance its biological activity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethylmethanesulfonamide | C₃H₉NO₂S | Simpler structure; used as a solvent |

| Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Antibacterial properties; contains sulfonamide group |

| N-Acetyl-p-aminophenol | C₈H₉NO₂ | Analgesic properties; lacks sulfonamide functionality |

The combination of an amino group and a methanesulfonamide moiety in this compound may enhance its effectiveness compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate in a laboratory setting?

- Methodological Answer : Laboratory synthesis typically involves sulfonation or sulfation reactions. For example, sulfonic acid derivatives can be prepared via refluxing intermediates with sulfuric acid or sulfating agents. A common approach is to react the precursor amine with ethyl hydrogen sulfate under controlled acidic conditions. Ethanol or aqueous HCl may serve as solvents, with reflux times optimized to maximize yield (e.g., 3 hours under reflux, as demonstrated in sulfonamide synthesis ). Purification often involves neutralization with bases (e.g., NH₄OH), recrystallization from ethanol, and vacuum drying to isolate crystalline products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : UV-Vis spectroscopy (λmax ~255 nm) confirms electronic transitions in aromatic/amine groups .

- NMR : ¹H-NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.45 ppm and amine signals at δ 5.95 ppm) .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 256.4) .

- X-ray Crystallography : Tools like SHELXL refine crystal structures, while ORTEP-III generates graphical representations of molecular geometry .

Q. What are the key considerations for ensuring stability during storage and handling?

- Methodological Answer : Store as a crystalline solid at -20°C to prevent thermal degradation . Avoid exposure to moisture (hygroscopicity may alter reactivity) and light (UV-sensitive functional groups). Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

- Methodological Answer : Contradictions often arise from solvent effects, pH-dependent tautomerism, or polymorphic forms. To address this:

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, concentration).

- Advanced Characterization : Use variable-temperature NMR to detect dynamic equilibria , or powder XRD to identify polymorphs (e.g., clopidogrel hydrogen sulfate solubility studies in ethyl acetate ).

- Computational Modeling : DFT calculations predict spectroscopic profiles and compare with empirical data to validate assignments .

Q. What experimental strategies are effective in elucidating the compound's role in the redox chemistry of photographic development processes?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry in developer solutions (e.g., ECN-2 or RA-4 formulations) identifies oxidation potentials linked to dye formation .

- Kinetic Studies : Monitor reaction rates with silver halides using stopped-flow spectroscopy under varying pH and temperature conditions.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the amino group) traces electron transfer pathways via MS/MS fragmentation .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns and their impact on the compound's reactivity in solution?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystal structures .

- Solubility Studies : Measure solubility parameters in solvents with varying H-bond donor/acceptor capacities (e.g., DMSO vs. ethyl acetate) to correlate with reactivity .

- IR Spectroscopy : Analyze O-H and N-H stretching frequencies (2500–3500 cm⁻¹) to identify H-bond strengths in different environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound?

- Methodological Answer : Yield variations may stem from incomplete neutralization, side reactions (e.g., over-sulfation), or impurities. Strategies include:

- Process Optimization : Use in situ pH monitoring during neutralization to avoid excess base .

- Byproduct Analysis : TLC or LC-MS identifies side products (e.g., sulfonated isomers) for targeted purification .

- Scale-Up Adjustments : Evaluate mixing efficiency and heat transfer in larger batches via computational fluid dynamics (CFD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.